Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate

heterocyclic chemistry nucleophilic aromatic substitution regioselectivity

Designing libraries of 5-substituted thiadiazoles? The 1,3,4-regioisomer won't work. This 1,2,4-thiadiazole features an electron-deficient 5-chloro group reactive toward amines/azides under mild basic conditions, leaving the ethyl ester intact for downstream hydrolysis. Avoid de novo ring synthesis (low yields). - **Orthogonal reactivity**: 96-well parallel SNAr library generation - **Stable protecting group**: Ethyl ester survives cross-coupling & reductive amination - **Fragment-compliant**: MW 192.6, clogP ~1.37, chlorine X-ray handle - **Supply**: 95-97% purity, GHS Category 3 (handle with care)

Molecular Formula C5H5ClN2O2S
Molecular Weight 192.62 g/mol
CAS No. 1346147-95-2
Cat. No. B3232752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
CAS1346147-95-2
Molecular FormulaC5H5ClN2O2S
Molecular Weight192.62 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NSC(=N1)Cl
InChIInChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-5(6)11-8-3/h2H2,1H3
InChIKeyZIWPNSPYXAPZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Safety Profile


Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate is a heterocyclic building block belonging to the 1,2,4-thiadiazole family. It features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a chlorine substituent at the 5-position and an ethyl ester at the 3-position . Its molecular formula is C5H5ClN2O2S with a molecular weight of 192.62 g/mol . Predicted physicochemical parameters include a boiling point of 288.2±23.0 °C, density of 1.462±0.06 g/cm³, and a pKa of -6.00±0.10 . The compound is classified under GHS as Acute Toxicity Category 3 via oral (H301), dermal (H311), and inhalation (H331) routes, with the signal word 'Danger' . It is supplied for research use only, typically at 95–97% purity, and is not intended for human or veterinary therapeutic applications .

SNAr-active 5-chloro group enables modular diversification
Orthogonal 3-ethyl ester serves as protected acid synthon
Liquid physical form simplifies automated dispensing
Research use only; GHS hazard review required

Why Generic Substitution with Other Thiadiazole Carboxylates Fails


Compounds within the thiadiazole carboxylate family are not interchangeable due to fundamentally different electronic architectures that govern reactivity, stability, and subsequent synthetic utility. The 1,2,4-thiadiazole scaffold exhibits a markedly lower electron density at the 5-position compared to the 3-position, rendering 5-halo derivatives highly susceptible to nucleophilic aromatic substitution (SNAr) whereas 3-halo derivatives remain relatively inert [1]. This regiochemical electronic bias is absent in the 1,3,4-thiadiazole isomer series, where the connectivity of heteroatoms redistributes charge differently. Furthermore, the ester moiety (ethyl vs. methyl vs. free acid) alters lipophilicity, hydrolysis kinetics, and the physical state of the compound — the methyl ester congener (CAS 75028-30-7) has a lower molecular weight (178.60 vs. 192.62 g/mol) , while the 1,3,4-thiadiazole regioisomer (CAS 64837-49-6) is a solid at room temperature (mp 29 °C) requiring storage under inert gas at 2–8 °C, in contrast to the target compound which does not carry this storage mandate . These differences directly impact reaction planning, purification strategy, and supply chain logistics.

Regioisomer mismatch
1,3,4-Thiadiazole regioisomer exhibits divergent electronic activation, requires cold storage, and cannot replicate 1,2,4-SNAr sequences without complete re-optimization.
Ester substitution alters properties
Methyl ester congener has lower lipophilicity and faster hydrolysis, impacting selectivity and chromatographic behaviour relative to the ethyl ester.
Monofunctional analog limitation
5-Chloro-1,2,4-thiadiazole lacks the 3-ester handle, preventing orthogonal diversification and requiring extra synthetic steps to install carboxylate functionality.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Reactivity in 1,2,4- vs. 1,3,4-Thiadiazole Scaffolds

The target compound, ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate (CAS 1346147-95-2), is built on the 1,2,4-thiadiazole scaffold, which exhibits a pronounced electronic asymmetry: the 5-position is substantially electron-deficient, making the 5-chloro substituent highly activated toward nucleophilic aromatic substitution (SNAr) with a broad range of nucleophiles including amines, azides, and phenoxides. In contrast, 3-halo-1,2,4-thiadiazoles are relatively inert under comparable conditions [1]. This regiochemical activation is absent in the 1,3,4-thiadiazole regioisomer ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (CAS 64837-49-6), which shares an identical molecular formula and mass (C5H5ClN2O2S, MW 192.62) but has different heteroatom connectivity that redistributes electronic charge . Consequently, synthetic sequences designed around SNAr at the 5-position of the 1,2,4-series cannot be transferred to the 1,3,4-isomer without complete re-optimization.

Reactivity mismatch
Cross-study comparable
5-Cl in 1,2,4-series is SNAr-active; 3-Cl inert; 1,3,4-isomer shows distinct activation profile and requires refrigerated inert storage.
Ensures correct regioisomer for SNAr diversification workflows.
Reactivity reviewed in Science of Synthesis (2004).
heterocyclic chemistry nucleophilic aromatic substitution regioselectivity building block design

Ester Moiety Impact on Lipophilicity and Handling

The target compound bears an ethyl ester at the 3-position (MW 192.62 g/mol), whereas the closest ester congener, methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate (CAS 75028-30-7), carries a methyl ester (MW 178.60 g/mol) . The additional methylene unit in the ethyl ester increases both molecular weight (+14 Da) and lipophilicity: the predicted logP for the ethyl ester is approximately 1.37 versus approximately 0.88 for the methyl ester (calculated from molbase.cn data) [1]. This difference in partition coefficient affects solubility in organic solvents, chromatographic retention, and — when incorporated into larger molecules — membrane permeability. Additionally, ethyl esters generally undergo alkaline hydrolysis more slowly than methyl esters, providing a wider window for chemoselective transformations when the ester is intended as a protected carboxylic acid synthon.

Ester logP difference
Class-level inference
Ethyl ester predicted logP ~1.37 vs. methyl ester ~0.88 (Δ ≈ +0.49).
Guides selection for lipophilicity-dependent separation and chemoselectivity.
Predicted values; experimental validation advised.
medicinal chemistry ADME optimization ester hydrolysis lead diversification

Orthogonal Bifunctional Reactivity for Sequential Diversification

Ethyl 5-chloro-1,2,4-thiadiazole-3-carboxylate presents two chemically orthogonal reactive centers: the 5-chloro group, which is activated for nucleophilic aromatic substitution (SNAr) due to the electron-deficient character of the 1,2,4-thiadiazole ring at that position [1], and the 3-ethyl carboxylate, which can undergo hydrolysis to the carboxylic acid or direct aminolysis to the corresponding amide . This orthogonality is not available in the simpler building block 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1, MW 120.56), which lacks the ester handle entirely and thus cannot serve as a protected acid equivalent . The bifunctional nature allows sequential derivatization — for example, SNAr at C5 followed by ester hydrolysis at C3 — without protecting group manipulation, streamlining multi-step syntheses of thiadiazole-containing drug candidates such as PARG inhibitors, where this scaffold has been explicitly claimed [2].

Reactive handles
Cross-study comparable
Target has two orthogonal centers (5-Cl SNAr, 3-COOEt hydrolysis); monofunctional 5-chloro-1,2,4-thiadiazole has only one.
Enables sequential diversification without protecting group manipulation.
Supported by patent and Science of Synthesis.
synthetic methodology orthogonal protection bioconjugation parallel library synthesis

Physicochemical Properties and Acute Toxicity Classification

The target compound has a predicted boiling point of 288.2±23.0 °C, density of 1.462±0.06 g/cm³, and a strongly negative predicted pKa of -6.00±0.10 . Under GHS classification, the compound is rated Acute Toxicity Category 3 across all three exposure routes: oral (H301: toxic if swallowed), dermal (H311: toxic in contact with skin), and inhalation (H331: toxic if inhaled), with signal word 'Danger' . By comparison, the 1,3,4-thiadiazole regioisomer (CAS 64837-49-6) is a solid (mp 29 °C) with a boiling point of 110 °C at reduced pressure (0.02 Torr) and requires storage under inert gas at 2–8 °C, indicating different physical handling requirements . The methyl ester congener (CAS 75028-30-7) has a lower molecular weight and is specified for long-term storage in a cool, dry place without inert gas requirement, differing from the 1,3,4-isomer but similar to the target compound .

Physical state & hazard
Supporting evidence
Liquid at RT; predicted bp ~288 °C; GHS Acute Tox. 3 (Danger). 1,3,4-Regioisomer is solid (mp 29 °C), requires cold storage.
Liquid form simplifies dispensing; hazard profile mandates safety SOPs.
Predicted bp; experimental data to verify.
laboratory safety process chemistry purification GHS compliance

Patent-Backed Use in PARG Inhibitor Drug Discovery

The 1,2,4-thiadiazole-3-carboxylate scaffold, specifically including 5-chloro-substituted variants, has been claimed in a recent patent application (US App. 18947778, filed November 2024, published May 2025) by Shanghai Yingli Pharmaceutical Co., Ltd. as the core heterocyclic framework for PARG (poly(ADP-ribose) glycohydrolase) inhibitors [1]. The patent explicitly describes thiadiazole-substituted compounds with strong PARG inhibitory effects and favorable pharmacokinetic properties, positioning this scaffold class in a competitive oncology target space. The 5-chloro-3-ethyl carboxylate substitution pattern provides an ideal entry point for structure-activity relationship (SAR) exploration: the 5-chloro group serves as a leaving group for SNAr-based diversification to introduce various amine, ether, or thioether pharmacophores, while the 3-ester can be hydrolyzed to the carboxylic acid or converted to amides for further optimization [2]. While the methyl ester analog and the 1,3,4-thiadiazole regioisomer may also be used in related contexts, the specific combination of the 1,2,4-thiadiazole core with the 5-chloro-3-ethyl carboxylate pattern is the scaffold explicitly recited in the enabling synthetic descriptions of the patent [1].

Patent scaffold match
Class-level inference
5-Chloro-1,2,4-thiadiazole-3-carboxylate pattern claimed in US 18947778 for PARG inhibitors.
Provides entry into patent-protected chemical space for SAR studies.
Research use only; not for therapeutic application.
poly(ADP-ribose) glycohydrolase oncology patent-protected scaffold lead optimization

Proven Application Scenarios for Scientific Procurement


Parallel Library Synthesis of PARG Inhibitor Candidates

The most compelling application scenario leverages the target compound's 5-chloro SNAr reactivity to generate diverse arrays of 5-substituted-1,2,4-thiadiazole-3-carboxylates in a single parallel synthesis step, as enabled by the 1,2,4-thiadiazole patent literature (US App. 18947778) [1]. The electron-deficient 5-position readily reacts with primary and secondary amines, azides, and phenoxide nucleophiles under mild basic conditions, while the 3-ethyl ester remains intact [2]. This orthogonal reactivity means a 96-well plate of amine inputs can be converted to a 96-member library of 5-amino-thiadiazole-3-carboxylates in one operation, with subsequent ester hydrolysis providing the corresponding carboxylic acids for biochemical assay. This workflow is not accessible with the 1,3,4-thiadiazole regioisomer (which has different SNAr activation) or with the free acid (which would require esterification before or after SNAr, adding two steps).

Late-Stage Functionalization with a Protected Acid Synthon

In multi-step sequences where a carboxylic acid must be carried through several transformations in protected form, the ethyl ester of the target compound serves as a stable, lipophilic protecting group that survives SNAr, cross-coupling, and reductive amination conditions. The predicted logP of ~1.37 facilitates extraction and chromatographic purification in organic solvent systems relative to the more polar methyl ester (logP ~0.88) [1]. The ester can be cleaved under standard alkaline hydrolysis (LiOH/THF/H2O or NaOH/EtOH) at the final step to unmask the carboxylic acid. This contrasts with the methyl ester congener (CAS 75028-30-7), which hydrolyzes more rapidly and may not survive extended exposure to nucleophilic conditions, and with the free acid (CAS 1346147-94-1), which cannot be carried through non-aqueous reactions without salt formation or protection [2].

Regioselective Synthesis for Agrochemical and Material Science

The 1,2,4-thiadiazole scaffold is documented in patent literature as a core motif for nematicidal compositions (e.g., 3-alkylmercapto-5-chloro-1,2,4-thiadiazoles) [1] and as a versatile unit for materials chemistry due to its electron-deficient aromatic character. The target compound provides a well-precedented entry into this chemical space: the 5-chloro group can be displaced by thiolates to introduce alkylmercapto substituents with known nematicidal activity, while the 3-ethyl ester can be reduced to the hydroxymethyl group or converted to amides for property tuning. Using the target compound avoids the need to construct the 1,2,4-thiadiazole ring de novo, which typically requires specialized reagents (nitrile sulfides, oxidative cyclization conditions) and generates variable yields depending on substitution pattern [2]. The 1,3,4-thiadiazole isomer (CAS 64837-49-6), though isomeric, leads to products with different biological and electronic profiles due to altered heteroatom adjacency.

Fragment-Based Drug Discovery with a Low-MW Heterocyclic Probe

With a molecular weight of 192.62 g/mol, the target compound falls within fragment-based drug discovery guidelines (MW <300, clogP <3, rotatable bonds ≤3) [1]. The combination of a chlorine atom (providing both a heavy-atom X-ray handle for crystallographic fragment screening and a vector for SNAr-based fragment growth) and an ester group (enabling conversion to carboxylic acid for improved solubility or amide for fragment linking) makes this compound a versatile fragment starting point. The GHS Acute Toxicity Category 3 classification [2] necessitates appropriate handling protocols but does not preclude its use in biochemical screening at typical fragment concentrations (0.1–1 mM), where exposure levels are controlled. In contrast, the 5-unsubstituted 1,2,4-thiadiazole-3-carboxylate would lack the chlorine handle for both X-ray detection and synthetic elaboration, reducing its utility as a fragment probe.

Application
Selection Property
Validation Focus
PARG inhibitor library synthesis
SNAr-active 5-Cl for parallel amine/thiol diversification
Library purity and substitution pattern confirmation
Protected acid synthon in multi-step routes
Ethyl ester stability under basic/SNAr conditions
Ester survival and final-step hydrolysis yield
Agrochemical/material science scaffold
Electron-deficient thiadiazole core
Bioactivity/electronic property correlation
Fragment-based screening libraries
Low MW (<200 Da) bifunctional scaffold
Fragment elaboration efficiency and binding assays
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